molecular formula C16H13BrN2O3 B2625731 (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetic acid CAS No. 312744-44-8

(6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetic acid

Cat. No. B2625731
CAS RN: 312744-44-8
M. Wt: 361.195
InChI Key: KIGAQBWTEAOVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, also known as BOPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Antiviral Activities

Compounds structurally related to (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetic acid have been synthesized and studied for their antiviral properties. Notably, a derivative, 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid, exhibited significant antiviral activity against Herpes simplex and vaccinia viruses (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

Pharmacological Activities

The compound and its related derivatives have been extensively studied for their pharmacological importance, including anti-inflammatory, analgesic, and anti-bacterial activities. Synthesis of various derivatives of 6-bromoquinazolinones has led to the identification of compounds with significant pharmacological effects, comparable to standard drugs in their respective categories (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

Antibacterial Activity

Derivatives of the compound have been synthesized and evaluated for their antibacterial activity against various bacterial strains. Certain synthesized compounds have shown good activity against K.pneumonea and E. faecalis, while others have shown moderate activity against different strains, including E. coli, Staphylococcus aureus, and others (Kadian, Maste, & Bhat, 2012).

Anti-Inflammatory Activities

Studies have shown that certain synthesized derivatives of 6-bromoquinazolinone exhibit potent anti-inflammatory activity, surpassing that of phenylbutazone in some cases. Compounds in this series have demonstrated significant inhibition of oedema, showcasing their potential as anti-inflammatory agents (Bhati, 2013).

Synthesis and Transformation into Amides and Acids

Research has also delved into the synthesis and transformation of related compounds into amides and acids, exploring efficient procedures and analyzing the reactions with different derivatives. These studies contribute to the understanding of the chemical behavior and potential applications of these compounds (Ukrainets, Gorokhova, & Andreeva, 2013).

properties

IUPAC Name

2-(6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c17-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)19(9-14(20)21)16(22)18-13/h1-8,15H,9H2,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGAQBWTEAOVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Br)NC(=O)N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetic acid

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